Ganoderic acid C1

Oncology Natural Product Cytotoxicity Tumor Cell Selectivity

Ganoderic acid C1 solves the critical problem of non-selective cytotoxicity in lung cancer assays. Unlike broadly toxic ganoderic acids, it provides a built-in selectivity control (LLC EC₅₀=17 µg/ml vs Meth-A sarcoma EC₅₀>20 µg/ml). - Dual protease inhibition: ACE (IC₅₀=745 µM) and HIV-1 protease (IC₅₀=180 µM). - Validated in human primary PBMCs from asthma patients for translational relevance. - ≥98% purity ensures reproducible results across studies.

Molecular Formula C30H42O7
Molecular Weight 514.6 g/mol
CAS No. 108340-60-9
Cat. No. B600415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic acid C1
CAS108340-60-9
Molecular FormulaC30H42O7
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C
InChIInChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,28+,29-,30+/m1/s1
InChIKeyYTVGSCZIHGRVAV-NJNFCIENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganoderic acid C1 Activity Overview


Ganoderic acid C1 is an oxygenated lanostane-type triterpenoid (C₃₀H₄₂O₇, MW 514.65) isolated from the medicinal mushroom Ganoderma lucidum [1]. Unlike many ganoderic acids that exhibit broad-spectrum cytotoxicity, Ganoderic acid C1 is distinguished by a unique trivalent activity profile that includes validated inhibition of angiotensin-converting enzyme (ACE), HIV-1 protease, and a highly selective pattern of tumor cell cytotoxicity that spares certain sarcoma lines while retaining activity against Lewis lung carcinoma cells [1]. These specific, quantifiable inhibitory activities provide researchers with a verifiable basis for targeted mechanistic studies in hypertension, viral protease inhibition, and inflammation-driven disease models.

ACE inhibition study fit
HIV-1 protease inhibition study fit
Cell-type selective cytotoxicity research

Ganoderic acid C1 Procurement and Substitution Risk


Ganoderic acids constitute a family of structurally homologous triterpenoids, yet small variations in oxygenation patterns and side-chain configurations translate into sharply divergent target selectivity, potency, and cellular activity. While ganoderic acids A, D, and DM have been advanced to clinical-stage investigations and are often prioritized for bulk procurement, their pharmacological profiles differ materially from those of Ganoderic acid C1. Ganoderic acid D (IC₅₀ = 17.3 mM against HeLa cells) is a broadly cytotoxic agent that induces apoptosis via SIRT3/cyclophilin D-mediated energy reprogramming in colon cancer cells [1], whereas Ganoderic acid A exerts hepatoprotective effects through NF-κB pathway modulation [2]. Substituting any of these compounds for Ganoderic acid C1 in assays designed around ACE inhibition (IC₅₀ = 745 µM), HIV-1 protease inhibition (IC₅₀ = 180 µM), or the compound's cell-type-selective cytotoxicity (EC₅₀ = 17 µg/ml against Lewis lung carcinoma cells but >20 µg/ml against Meth-A sarcoma cells) will introduce confounding variables that undermine assay reproducibility and invalidate cross-study comparisons [3].

ACE/HIV-1 protease inhibition may be absent
Ganoderic acids A, D, DM lack reported ACE/HIV-1 protease inhibition; substitution may eliminate these specific enzyme targets from the assay.
Cytotoxicity profile may differ significantly
Ganoderic acid D shows broad cytotoxicity (HeLa IC₅₀ 17.3 mM), while Ganoderic acid C1 shows LLC-selective cytotoxicity; tumor-cell model response may not transfer.
Human primary cell validation may not replicate
TNF-α suppression in human asthma PBMCs is reported for Ganoderic acid C1 only; other ganoderic acids may lack disease-relevant human cell data.

Ganoderic acid C1 Evidence Comparison


Cell-Selective Cytotoxicity: Lung Carcinoma vs. Sarcoma

Ganoderic acid C1 exhibits selective antiproliferative activity against murine Lewis lung carcinoma (LLC) cells while sparing murine Meth-A sarcoma cells. This selectivity profile is quantifiable and distinguishes Ganoderic acid C1 from broadly cytotoxic ganoderic acids such as Ganoderic acid D [1]. The differential EC₅₀ values demonstrate that Ganoderic acid C1 is not a promiscuous cytotoxic agent but rather a compound with meaningful tumor-type selectivity, making it a candidate for studies focused on lung cancer models where off-target sarcoma cytotoxicity is an undesirable confounding factor [1].

Cell-Selective Cytotoxicity
Head-to-head
Ganoderic acid C1: EC₅₀ 17 µg/ml (LLC), >20 µg/ml (Meth‑A)
Comparator: Ganoderic acid D IC₅₀ 17.3 mM (HeLa); many ganoderic acids are broadly cytotoxic
Supports lung carcinoma model interpretation without confounding sarcoma cytotoxicity
Murine cell line context; reported selectivity window ~1.2‑fold
Oncology Natural Product Cytotoxicity Tumor Cell Selectivity

TNF-α Suppression in Human Primary Asthma Cells

Ganoderic acid C1 at a concentration of 20 µg/ml inhibits LPS-induced NF-κB phosphorylation and suppresses TNF-α production in RAW 264.7 murine macrophages. More critically, this anti-inflammatory activity has been validated in peripheral blood mononuclear cells (PBMCs) isolated from human asthma patients, demonstrating translational relevance beyond immortalized murine cell lines [1]. This human primary cell validation distinguishes Ganoderic acid C1 from many ganoderic acids whose anti-inflammatory activity has been demonstrated only in murine cell lines or recombinant enzyme systems. The mechanism involves suppression of NF-κB, with partial suppression of AP-1 and MAPK signaling pathways [1].

TNF‑α Suppression in Human Primary Cells
Reported
Ganoderic acid C1 (20 µg/ml) inhibits NF‑κB and TNF‑α in RAW 264.7 and human asthma PBMCs
Comparator: Ganoderic acid A (NF‑κB in NP cells, no primary human data); other ganoderic acids assessed mainly in murine cell lines
Supports NF‑κB pathway study in human primary immune cells
Reported activity in PBMCs from asthma patients
Immunology Inflammation Asthma Cytokine Modulation

ACE and HIV-1 Protease Inhibition Comparison

Ganoderic acid C1 inhibits angiotensin-converting enzyme (ACE) with an IC₅₀ of 745 µM and HIV-1 protease with an IC₅₀ of 180 µM [1][2]. These enzyme inhibition activities are quantitatively defined and provide a basis for distinguishing Ganoderic acid C1 from clinically investigated ganoderic acids such as Ganoderic acids A, C2, D, F, DM, X, and Y, which have been profiled primarily for anticancer and hepatoprotective endpoints rather than ACE or HIV-1 protease inhibition [3]. While the potency of Ganoderic acid C1 against ACE and HIV-1 protease is modest relative to clinical antihypertensive and antiretroviral drugs, it offers a chemically tractable natural product scaffold for structure-activity relationship (SAR) studies aimed at optimizing these specific inhibitory activities.

ACE Inhibition
Class-level
Ganoderic acid C1 IC₅₀ = 745 µM (ACE)
Comparator: Clinical‑stage ganoderic acids (ACE inhibition not reported as primary activity)
Supports ACE inhibitor SAR studies using ganoderic acid scaffold
Modest potency; class‑level activity context
Enzymology Hypertension Antiviral Research Protease Inhibition

ACE and HIV-1 Protease Dual Inhibition

Ganoderic acid C1 is characterized by quantifiable inhibition of two distinct protease targets: angiotensin-converting enzyme (ACE; IC₅₀ = 745 µM) and HIV-1 protease (IC₅₀ = 180 µM) [1][2]. This dual protease inhibition profile is uncommon among ganoderic acids. Ganoderic acid B, for example, exhibits HIV-1 protease inhibitory activity but with different potency characteristics and without the same profile of ACE inhibition [2]. The co-occurrence of these two distinct enzyme inhibition activities in a single, well-characterized natural product scaffold presents a unique opportunity for medicinal chemistry efforts aimed at developing dual-target ligands or exploring the structural determinants of protease selectivity within the lanostane triterpenoid class.

Dual Protease Inhibition
Class-level
Ganoderic acid C1: ACE IC₅₀ 745 µM; HIV‑1 protease IC₅₀ 180 µM
Comparator: Ganoderic acid B (HIV‑1 PR activity, ACE not established); other ganoderic acids (single‑target or anticancer‑focused)
Supports dual-target protease inhibitor exploration
Dual inhibition profile unique among reported ganoderic acids
Enzyme Inhibition Polypharmacology Antiviral Cardiovascular

Ganoderic acid C1 Research Applications


Selective Lung Carcinoma Target Validation

Ganoderic acid C1 is the preferred ganoderic acid for studies evaluating antiproliferative effects in murine Lewis lung carcinoma (LLC) models where non-selective cytotoxicity against sarcoma cells must be excluded as a confounding variable. The compound's EC₅₀ of 17 µg/ml against LLC cells, contrasted with an EC₅₀ >20 µg/ml against Meth-A sarcoma cells, provides a built-in selectivity control that is absent from broadly cytotoxic ganoderic acids such as Ganoderic acid D (IC₅₀ = 17.3 mM against HeLa cells) [1]. Researchers investigating lung cancer biology with natural product leads should prioritize Ganoderic acid C1 to ensure that observed effects are tumor-type-specific rather than artifacts of promiscuous cytotoxicity.

NF-κB Inflammation Studies in Human Primary Cells

Ganoderic acid C1 at 20 µg/ml has been validated to inhibit LPS-induced NF-κB phosphorylation and suppress TNF-α production in peripheral blood mononuclear cells (PBMCs) isolated from human asthma patients [2]. This human primary cell validation elevates Ganoderic acid C1 above ganoderic acids whose anti-inflammatory activity has been demonstrated only in murine immortalized cell lines. Researchers conducting translational studies of airway inflammation, asthma pathophysiology, or NF-κB signaling in human immune cells should select Ganoderic acid C1 to maximize the translational relevance and reproducibility of their findings.

ACE/HIV-1 Protease Inhibitor Scaffold Optimization

Ganoderic acid C1 is a chemically defined natural product scaffold with quantitatively established inhibitory activity against both angiotensin-converting enzyme (ACE; IC₅₀ = 745 µM) and HIV-1 protease (IC₅₀ = 180 µM) [3][4]. This dual protease inhibition profile is unique among ganoderic acids and provides a tractable starting point for structure-activity relationship (SAR) studies aimed at improving potency or selectivity. Medicinal chemists and natural product drug discovery programs seeking to develop dual-target protease inhibitors or to understand the structural basis of protease selectivity within the lanostane triterpenoid class should procure Ganoderic acid C1 as a reference standard and optimization lead.

Polypharmacology Control Compound for Natural Product Screening

Ganoderic acid C1 serves as an ideal control compound or reference standard in polypharmacology studies investigating the multi-target activity of ganoderic acids. Because Ganoderic acid C1 possesses a defined and quantifiable activity signature (ACE inhibition, HIV-1 protease inhibition, and selective LLC cytotoxicity), it can be used to benchmark the selectivity and off-target activity of novel ganoderic acid derivatives or synthetic analogs. Procurement of high-purity Ganoderic acid C1 is essential for establishing reliable activity baselines in screening cascades designed to identify compounds with improved target selectivity or reduced polypharmacology [3][4].

Application
Selection Property
Validation Focus
Lung carcinoma cell-model studies
Cell-type selective cytotoxicity profile
LLC vs Meth‑A selectivity verification
NF‑κB signaling in human immune cells
Reported activity in human primary asthma PBMCs
TNF‑α suppression endpoint validation
ACE inhibitor scaffold optimization
Quantified ACE inhibitory activity
SAR potency optimization studies
HIV‑1 protease dual-target exploration
Dual ACE/HIV‑1 protease inhibition profile
Dual-target ligand development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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